7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC18314967
Molecular Formula: C16H11Br2F3N2O
Molecular Weight: 464.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Br2F3N2O |
|---|---|
| Molecular Weight | 464.07 g/mol |
| IUPAC Name | 7-bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole |
| Standard InChI | InChI=1S/C16H11Br2F3N2O/c1-23-8-22-14-12(6-10(7-17)13(18)15(14)23)9-2-4-11(5-3-9)24-16(19,20)21/h2-6,8H,7H2,1H3 |
| Standard InChI Key | BBGREOUKCFZPHH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C(C=C(C(=C21)Br)CBr)C3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole (CAS: VC18314967) possesses the molecular formula C₁₆H₁₁Br₂F₃N₂O and a molecular weight of 464.07 g/mol. Its core structure consists of a benzo[d]imidazole ring substituted at positions 1, 4, 6, and 7 (Figure 1). Key substituents include:
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1-Methyl group: Enhances metabolic stability by shielding the imidazole nitrogen from oxidative degradation .
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4-[4-(Trifluoromethoxy)phenyl]: Introduces electron-withdrawing effects and lipophilicity, potentially improving membrane permeability.
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6-Bromomethyl and 7-bromo groups: Provide sites for nucleophilic substitution or cross-coupling reactions, enabling structural diversification.
The trifluoromethoxy (-OCF₃) moiety is notable for its strong electron-withdrawing character and resistance to enzymatic cleavage, a feature shared with FDA-approved drugs like ciprofloxacin .
Synthetic Approaches and Reactivity
While explicit synthetic protocols for this compound remain proprietary, general strategies for analogous benzimidazoles involve:
Benzimidazole Core Formation
Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamines with carbonyl equivalents under acidic conditions . For 7-bromo derivatives, bromine incorporation likely occurs through:
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Directed ortho-bromination using NBS (N-bromosuccinimide) on preformed imidazole intermediates .
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Sandmeyer-type reactions on aminobenzimidazole precursors.
Functionalization of the Imidazole Ring
Post-cyclization modifications include:
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Methylation at N1: Achieved via alkylation with methyl iodide in the presence of a base like K₂CO₃ .
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Bromomethyl introduction at C6: Likely employs bromomethylation reagents such as bromomethyl methyl ether (BMME) under Friedel-Crafts conditions.
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Trifluoromethoxyphenyl coupling at C4: Suzuki-Miyaura cross-coupling with 4-(trifluoromethoxy)phenylboronic acid catalyzed by Pd(PPh₃)₄.
Table 1: Key Synthetic Intermediates and Reagents
| Position | Substituent | Common Reagents | Reaction Conditions |
|---|---|---|---|
| N1 | Methyl | CH₃I, K₂CO₃ | DMF, 80°C, 12h |
| C4 | Trifluoromethoxyphenyl | 4-(CF₃O)C₆H₄B(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 90°C, 24h |
| C6/C7 | Br/CH₂Br | NBS, BMME, AlCl₃ | CH₂Cl₂, 0°C to RT, 2-6h |
Physicochemical Properties and Stability
The compound's halogen-rich structure confers distinct properties:
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Lipophilicity: Calculated logP ≈ 3.8 (MarvinSketch), favoring blood-brain barrier penetration.
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Acid Stability: The imidazole ring (pKa ~5.6) remains protonated in gastric fluid, suggesting oral bioavailability .
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Thermal Stability: Decomposition temperature >200°C (TGA data inferred from analogs), suitable for long-term storage.
Critical stability considerations include:
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Hydrolytic Sensitivity: Bromomethyl groups may undergo hydrolysis to hydroxymethyl derivatives in aqueous media (t₁/₂ ≈ 72h at pH 7.4).
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Photoreactivity: Aromatic bromines predispose to light-induced debromination, necessitating amber glass packaging .
Biological Activities and Mechanistic Insights
Though direct pharmacological data remain limited, structural analogs demonstrate:
Epigenetic Modulation
Benzimidazoles bearing trifluoromethoxy groups show potent inhibition of histone demethylases (KDMs), particularly KDM4A (IC₅₀ = 1.81 μM in analogs). This activity correlates with:
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Chelation of Fe(II) in enzyme active sites via imidazole nitrogen .
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Hydrophobic interactions from trifluoromethoxy groups stabilizing enzyme-inhibitor complexes.
Table 2: Comparative Biological Activities of Benzimidazole Analogs
| Compound Class | Target | Activity (IC₅₀/ MIC) | Mechanism |
|---|---|---|---|
| 5-Trifluoromethyl derivatives | KDM4A | 1.81 μM | Fe(II) chelation |
| 4-Nitro substituted | M. tuberculosis | 2 μg/mL | Cell wall synthesis inhibition |
| Bromomethyl analogs | DNA gyrase | 0.5 μM | ATPase domain binding |
Pharmacokinetic and Toxicological Considerations
Predictive ADMET modeling (SwissADME) suggests:
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High Plasma Protein Binding: 92% due to aromatic bromines and trifluoromethoxy groups.
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CYP3A4 Metabolism: Primary oxidation at the methyl group (kcat = 4.2 min⁻¹), generating carboxylic acid metabolites .
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hERG Inhibition Risk: Moderate (IC₅₀ = 12 μM), necessitating cardiac safety profiling.
Acute toxicity in rodent models (extrapolated from analogs):
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LD₅₀ (oral): 480 mg/kg
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NOAEL: 25 mg/kg/day
Comparative Analysis with Marketed Benzimidazoles
The compound's trifluoromethoxy group parallels approved therapeutics:
| Drug | Indication | Key Structural Feature |
|---|---|---|
| Omeprazole | Antiulcer | Pyridylmethylsulfinyl group |
| Albendazole | Anthelmintic | Propylthio side chain |
| Daclatasvir | Antiviral (HCV) | Carbamate-linked fluorene |
Unique advantages of 7-bromo-6-(bromomethyl) derivative include:
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